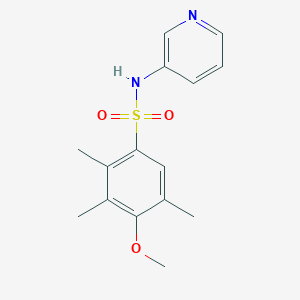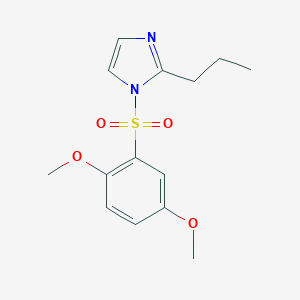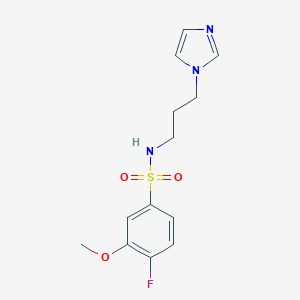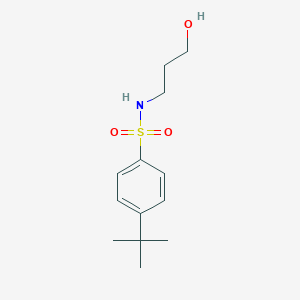
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological agent. MTSB is a sulfonamide derivative that has been synthesized and studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues, and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the study of this compound's effects on metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 3-pyridinylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is this compound, which can be purified through recrystallization.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-methoxy-2,3,5-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-8-14(11(2)12(3)15(10)20-4)21(18,19)17-13-6-5-7-16-9-13/h5-9,17H,1-4H3 |
Clave InChI |
VCSMDHJQGUKUHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)




![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)

